molecular formula C11H13N5O2 B12802865 N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine CAS No. 117723-57-6

N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine

Cat. No.: B12802865
CAS No.: 117723-57-6
M. Wt: 247.25 g/mol
InChI Key: PTVIQIRZWYHMSO-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine is a synthetic nucleoside analog that has garnered significant attention due to its potential applications in antiviral therapies, particularly in the treatment of human immunodeficiency virus (HIV). This compound is structurally related to naturally occurring nucleosides but has been chemically modified to enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine typically involves the transformation of ribonucleosides into their 2’,3’-didehydro-2’,3’-dideoxy derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents .

Industrial Production Methods

Industrial production of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine involves similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often incorporating automated systems for precise control of reaction conditions. The use of enzymes, such as adenosine deaminase, can also be employed to transform 2’,3’-dideoxyadenosine into its desired derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to convert the compound into different analogs with varying properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of nucleosides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine has a wide range of scientific research applications:

Mechanism of Action

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus’s genetic material. The compound mimics natural nucleosides and gets incorporated into the viral DNA during replication. due to its modified structure, it terminates the DNA chain elongation, effectively halting viral replication .

Comparison with Similar Compounds

Similar Compounds

    Stavudine (2’,3’-didehydro-3’-deoxythymidine): Another nucleoside analog used in HIV treatment.

    Zalcitabine (2’,3’-dideoxycytidine): A similar compound with antiviral properties.

    Didanosine (2’,3’-dideoxyinosine): Used in combination therapies for HIV.

Uniqueness

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine is unique due to its specific modifications, which enhance its stability and efficacy compared to other nucleoside analogs. Its ability to inhibit reverse transcriptase with high specificity makes it a valuable tool in antiviral research and therapy .

Properties

CAS No.

117723-57-6

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

[(2S,5R)-5-[6-(methylamino)purin-9-yl]-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C11H13N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h2-3,5-8,17H,4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1

InChI Key

PTVIQIRZWYHMSO-JGVFFNPUSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C=C[C@H](O3)CO

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C=CC(O3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.